Baeckea frutescens 4

Description

Ethnobotanical and Traditional Uses of Baeckea frutescens L.

Baeckea frutescens has long been a staple in the traditional medicine systems of Southeast Asian countries. researchgate.net In Malaysia and Indonesia, it is incorporated into remedies for women after childbirth, used in massages to alleviate body aches, and to address numbness in the limbs. nih.gov The leaves, which release a characteristic aromatic fragrance when crushed, are used to make a tea for treating fever in China. nih.govnih.gov

This plant is traditionally employed to address a wide range of ailments, including influenza, headaches, measles, abdominal pain, and irregular menstrual cycles. nih.gov In Indonesian folk medicine, it is known as "Jungrahab" and is used for conditions like dysentery and abdominal pain. researchgate.netsemanticscholar.org The roots are traditionally used to treat rheumatism and snake bites, and the plant is also consumed as a daily health tea called “Gang Song Cha.” semanticscholar.org The essential oil extracted from the plant is utilized in the treatment of rheumatism. nih.gov

Overview of Major Phytoconstituent Classes Isolated from Baeckea frutescens

Phytochemical investigations of Baeckea frutescens have led to the isolation and structural identification of approximately 130 metabolites. semanticscholar.org These compounds belong to several major classes, underscoring the plant's chemical complexity. The primary classes of phytoconstituents include:

Phloroglucinols and Phloroglucinol-Based Meroterpenoids : These are significant compounds found in the plant. researchgate.netsemanticscholar.org

Terpenoids : This class is well-represented, with sesquiterpenoids and triterpenoids being isolated. researchgate.net The essential oils of Baeckea frutescens are particularly rich in terpenoids. semanticscholar.org

Flavonoids : A variety of flavonoids, including flavanones and biflavonoids, have been discovered in the leaves and roots. nih.govikm.org.my

Chromones : These compounds have also been identified among the plant's constituents. researchgate.netikm.org.my

Other Compounds : The plant also contains 5-membered ring compounds and various other chemical entities. researchgate.net

Positioning of Baeckea frutescens 4 within the Chemical Diversity of Baeckea frutescens Extracts

This compound, also designated as BF-4, is a flavanone (B1672756) that has been isolated from the ethanol (B145695) extract of the plant's leaves. researchgate.net Flavanones are a subclass of flavonoids, which are a widespread group of naturally occurring plant metabolites. The discovery of BF-4 adds to the growing list of flavonoids identified from this species, which also includes other flavanones such as BF-5 and BF-6. researchgate.net

Rationale for the Academic Investigation of this compound

The primary impetus for the academic investigation of this compound stems from its demonstrated biological activity. Research has identified BF-4 as a cytotoxic flavanone. researchgate.net Specifically, it was one of three new cytotoxic flavanones, along with BF-5 and BF-6, separated from the ethanol leaf extract in a search for bioactive compounds from natural sources. researchgate.net

The cytotoxic properties of compounds isolated from Baeckea frutescens have been a recurring theme in scientific studies. For instance, other flavanones from the plant have also shown promising cytotoxicity against L1210 leukaemia cells. nih.gov The investigation of individual compounds like BF-4 is crucial for understanding which specific molecules are responsible for the observed biological effects of the plant's extracts. This allows for more targeted research into their mechanisms of action and potential therapeutic applications. researchgate.net

Current Gaps and Future Perspectives in Research on Baeckea frutescens Compounds

While significant progress has been made in identifying the chemical constituents of Baeckea frutescens, there remain notable gaps in the research. A significant portion of the reported pharmacological activities are from in vitro assays. researchgate.net There is a pressing need for more in vivo pharmacological studies to understand the mechanisms of action of the active compounds within a living organism. researchgate.netsemanticscholar.org

Future research should focus on several key areas. Further isolation and characterization of novel compounds will continue to expand our understanding of the plant's chemical diversity. For compounds that have already been identified and shown to have interesting bioactivity, such as this compound, the next steps should include more comprehensive in vivo testing. researchgate.net Additionally, exploring the potential synergistic effects between different compounds within the plant's extracts could provide valuable insights. The development of sustainable methods for the cultivation and harvesting of Baeckea frutescens is also important to ensure a consistent source of high-quality plant material for future research and potential product development. ikm.org.my

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H32O6 |

|---|---|

Molecular Weight |

488.6 g/mol |

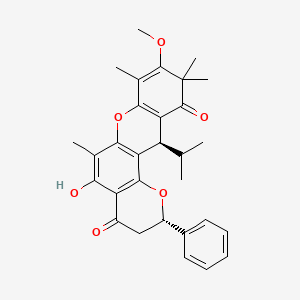

IUPAC Name |

(2S,12S)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |

InChI |

InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20-/m0/s1 |

InChI Key |

NJQFCQXFOHVYQJ-PMACEKPBSA-N |

SMILES |

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |

Isomeric SMILES |

CC1=C(C2=C(C3=C1OC4=C([C@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |

Canonical SMILES |

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Structural Elucidation of Baeckea Frutescens 4

Optimized Extraction and Fractionation Techniques for Baeckea frutescens 4 from Baeckea frutescens Biomass

The initial step in isolating this compound involves the careful processing and extraction of the plant biomass, typically the aerial parts or leaves. The dried and pulverized plant material is subjected to extraction with an organic solvent to create a crude extract. journalirjpac.comnih.gov Methanol (B129727) or ethanol (B145695) are commonly employed for this purpose due to their broad solvency for a wide range of phytochemicals. nih.govccsenet.orgcjnmcpu.com For instance, one established method involves maceration with 95% ethanol. researchgate.net

Following the initial extraction, a liquid-liquid partitioning or fractionation process is employed to separate compounds based on their polarity. The crude methanol or ethanol extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. nih.govcjnmcpu.com This procedure yields several fractions, with nonpolar compounds concentrated in the hexane (B92381) fraction, medium-polarity compounds like this compound in the ethyl acetate fraction, and highly polar compounds in the water fraction. nih.gov The ethyl acetate-soluble fraction is typically the most enriched with meroterpenoid compounds and is selected for further purification. researchgate.netresearchgate.net

High-Resolution Chromatographic Purification Strategies for this compound (e.g., HPLC, Preparative Chromatography)

Achieving the isolation of this compound in a pure form from the complex ethyl acetate fraction requires multiple, sequential chromatographic steps. This multi-stage process leverages different separation principles to resolve the individual components of the mixture.

Initial purification often involves column chromatography over silica (B1680970) gel, with a gradient elution system of solvents like n-hexane and ethyl acetate. nii.ac.jp This step serves to separate the compounds into several sub-fractions based on their affinity for the stationary phase. Further separation can be achieved using Sephadex LH-20 column chromatography, which separates molecules based on size and polarity, eluted with solvents such as chloroform/methanol mixtures. researchgate.net

The final purification of this compound is typically accomplished using high-performance liquid chromatography (HPLC). nii.ac.jpgoogle.com Analytical HPLC coupled with a diode-array detector (DAD) can be used to develop a separation method and profile the fractions. nih.govccsenet.org Subsequently, preparative or semi-preparative reversed-phase HPLC (RP-HPLC) is employed to isolate the target compound with high purity. researchgate.netnii.ac.jp A common mobile phase for such separations consists of a gradient of acetonitrile (B52724) and water. ccsenet.org Through this rigorous, multi-step chromatographic strategy, Frutescone D (4) has been successfully isolated. acs.org

Comprehensive Spectroscopic Characterization of this compound

Once isolated, the definitive structure of this compound was established through a combination of sophisticated spectroscopic methods. Each technique provides a unique piece of structural information, which, when combined, allows for the unambiguous assignment of its constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative configuration of organic molecules. The structural elucidation of this compound relied on a comprehensive set of NMR experiments. researchgate.netnih.govnih.gov

1D NMR: ¹H NMR spectra reveal the number and type of protons and their connectivity through spin-spin coupling, while ¹³C NMR spectra indicate the number of unique carbon atoms in the molecule.

2D NMR: A suite of two-dimensional NMR experiments was critical for assembling the molecular framework.

COSY (Correlation Spectroscopy) experiments identify proton-proton couplings (³JHH), establishing connections between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

A particularly interesting feature of Frutescone D (4) is its existence as two favored, equilibrating conformers in solution. This phenomenon was identified through variable-temperature NMR experiments, which showed changes in the NMR signals as the temperature was varied, a hallmark of conformational dynamics. acs.org

Table 1: Representative ¹³C NMR Data for Meroterpenoids from Baeckea frutescens

| Position | Frutescone J (δC) researchgate.net | Frutescone K (δC) researchgate.net |

|---|---|---|

| 1 | 55.4 | 54.8 |

| 2 | 204.4 | 204.6 |

| 3 | 114.3 | 114.2 |

| 4 | 189.5 | 189.4 |

| 5 | 108.6 | 108.7 |

| 6 | 163.7 | 163.8 |

| 7 | 100.3 | 100.2 |

| 8 | 160.7 | 160.8 |

| 9 | 48.0 | 48.2 |

| 10 | 41.6 | 40.5 |

| 1' | 27.6 | 32.5 |

| 2' | 28.1 | 121.7 |

| 3' | 30.6 | 134.7 |

| 4' | 42.4 | 38.8 |

| 5' | 22.8 | 25.9 |

| 6' | 120.3 | 48.3 |

| 7' | 135.2 | 20.8 |

| 8' | 25.9 | 15.1 |

| 9' | 17.8 | 18.1 |

| 10' | 20.9 | 32.0 |

Data presented for illustrative purposes of typical meroterpenoid structures from the same plant source.

High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is essential for determining the precise molecular formula of a compound. nih.govuii.ac.id For this compound and its analogues, HRESIMS provides a measured mass with high accuracy (typically to four or five decimal places). This allows for the calculation of a single, unambiguous elemental composition that fits the observed mass, which is the first step in structural identification. researchgate.netnih.gov Tandem mass spectrometry (MS/MS or MS²) experiments can further be used to fragment the molecule and analyze the resulting patterns, providing clues about the underlying substructures.

Table 2: Molecular Formula Determination via HRMS

| Compound | Molecular Formula (Calculated) | HR-ESI-MS [M+H]⁺ (Observed) |

|---|---|---|

| Frutescone D (4) | C₂₅H₃₀O₅ | 505.2248 [M+Na]⁺ |

| Frutescone H (1) | C₂₅H₃₀O₅ | 411.2166 [M+H]⁺ |

Data obtained from related frutescone compounds to illustrate the method's application. researchgate.netacs.org

While NMR provides the 2D structure, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the complete three-dimensional structure and relative stereochemistry of a molecule. nih.govuii.ac.id This technique was successfully applied to Frutescone D (4). acs.org By obtaining a suitable crystal of the pure compound and analyzing the diffraction pattern of X-rays passing through it, a detailed 3D electron density map is generated. This map reveals the precise spatial arrangement of every atom in the molecule, confirming the connectivity established by NMR and, crucially, providing the relative configuration of all stereocenters. nih.govresearchgate.net

When suitable crystals for X-ray analysis cannot be grown, or to independently confirm the absolute stereochemistry, chiroptical methods are employed. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.govuii.ac.id The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared to theoretical spectra predicted by quantum chemical calculations (often using time-dependent density functional theory, or TDDFT). researchgate.net A good match between the experimental and calculated spectrum for a specific enantiomer allows for the confident assignment of the molecule's absolute configuration. This method was instrumental in establishing the absolute configurations of numerous related meroterpenoids isolated from Baeckea frutescens. researchgate.netnih.govmdpi.com

Chemoinformatic Approaches to Support Structural Elucidation of Compounds from Baeckea frutescens

Chemoinformatics has become an indispensable tool in natural product research, providing computational methods to manage, analyze, and predict chemical and biological data. These approaches significantly accelerate the process of structural elucidation, complementing traditional spectroscopic techniques. dokumen.pubresearchgate.net

In the context of compounds from Baeckea frutescens, chemoinformatic strategies are particularly valuable for tackling the structural complexity of meroterpenoids and biflavonoids. mdpi.comnih.gov These methods assist in dereplication (the rapid identification of known compounds), the prediction of spectroscopic data, and the confirmation of absolute configurations.

Key Chemoinformatic Applications:

Database Searching and Dereplication: Before extensive analysis, crude extracts or partially purified fractions are often analyzed by techniques like LC-MS. The resulting data (molecular weight and fragmentation patterns) are compared against comprehensive natural product databases. This allows for the rapid identification of known constituents, such as previously reported baeckeins or frutescones, saving time and resources. naturalproducts.netresearchgate.net

In Silico Fragmentation: Computational tools can simulate the mass spectrometry fragmentation of a proposed structure. By comparing the predicted fragmentation pattern with the experimental MS/MS data, researchers can gain confidence in a proposed chemical structure.

NMR Prediction: For novel compounds, computational methods can predict ¹³C and ¹H NMR chemical shifts. Software can calculate the expected NMR spectra for a hypothesized structure based on its 3D conformation. This predicted spectrum is then compared with the experimentally obtained one to validate the proposed structure.

Quantum Chemical Calculations: These calculations are crucial for determining the absolute stereochemistry of chiral molecules, a common feature in natural products from Baeckea frutescens. For instance, the absolute configurations of compounds like baeckeins C, D, and E were determined by comparing their experimental electronic circular dichroism (ECD) spectra with spectra predicted by quantum chemical calculations. nih.govnih.govresearchgate.net

Molecular Networking: This powerful chemoinformatic tool organizes MS/MS data into networks based on fragmentation similarity. In the analysis of complex extracts from Baeckea frutescens, molecular networking can group structurally related compounds, including unknown derivatives of known scaffolds. This helps to visualize the chemical diversity of the extract and prioritize novel compounds for isolation and full structural elucidation. nih.gov

The integration of these chemoinformatic tools with spectroscopic analysis provides a robust framework for the accurate and efficient structural elucidation of complex natural products from Baeckea frutescens.

Biosynthesis and Metabolic Engineering of Baeckea Frutescens 4

Proposed Biosynthetic Pathway of Phloroglucinol-Based Meroterpenoids within Baeckea frutescens (e.g., Tasmanone as a Precursor)

The biosynthesis of the complex phloroglucinol-based meroterpenoids in Baeckea frutescens is a fascinating area of natural product chemistry. researchgate.net The proposed pathways suggest that these compounds arise from the combination of two distinct metabolic routes: the polyketide pathway, which produces the phloroglucinol (B13840) core, and the terpenoid pathway, which generates the terpene moiety. A key precursor in the biosynthesis of many of these compounds is tasmanone. semanticscholar.orgnih.gov

The proposed biosynthetic pathway can be summarized as follows:

Formation of the Phloroglucinol Core: The initial step is the formation of a phloroglucinol derivative, which serves as the aromatic backbone of the final molecule. This is believed to occur via the polyketide pathway, involving the condensation of malonyl-CoA units.

Generation of the Terpene Moiety: Concurrently, the terpenoid pathway, specifically the methylerythritol phosphate (B84403) (MEP) pathway, produces various terpene precursors, such as geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP).

Formation of Tasmanone: Tasmanone, a key intermediate, is a phloroglucinol derivative. semanticscholar.org It is hypothesized to be a precursor for a variety of more complex meroterpenoids found in B. frutescens. nih.gov

Diels-Alder Cycloaddition: A crucial step in the formation of many of the complex meroterpenoids is a biomimetic hetero-Diels-Alder reaction. nih.gov In this proposed step, a stable phloroglucinol precursor is reductively activated to form a highly reactive ortho-quinone methide (o-QM) intermediate. This intermediate then undergoes a Diels-Alder cycloaddition with a terpene, leading to the formation of the final meroterpenoid skeleton. nih.gov

This proposed pathway highlights the intricate enzymatic machinery within Baeckea frutescens that enables the synthesis of a diverse array of structurally unique and biologically active compounds.

Identification and Characterization of Key Enzymes Involved in Biosynthesis

While the complete enzymatic cascade for the biosynthesis of phloroglucinol-based meroterpenoids in Baeckea frutescens is yet to be fully elucidated, research into plant secondary metabolism provides insights into the types of enzymes likely involved. researchgate.netnih.govmdpi.com The characterization of these enzymes is crucial for understanding and manipulating the production of these valuable compounds.

Key Enzyme Classes Hypothesized to be Involved:

| Enzyme Class | Proposed Function in Biosynthesis |

| Polyketide Synthases (PKSs) | Responsible for the synthesis of the phloroglucinol core from malonyl-CoA precursors. |

| Terpene Synthases (TPSs) | Catalyze the formation of various terpene skeletons from GPP and FPP, which will later be incorporated into the meroterpenoid structure. |

| Cytochrome P450 Monooxygenases (P450s) | Involved in the modification of the phloroglucinol and terpene moieties, such as hydroxylation and other oxidative reactions. |

| Reductases/Dehydrogenases | Play a role in the reductive activation of phloroglucinol precursors to form reactive intermediates like o-quinonemethides. nih.gov |

| Transferases (e.g., Glycosyltransferases) | May be involved in the modification of the final products, for example, by adding sugar moieties to the core structure. |

Detailed characterization of these enzymes from Baeckea frutescens will require techniques such as gene cloning, protein expression, and in vitro enzyme assays to confirm their specific roles in the biosynthetic pathway.

Genetic and Molecular Regulation of Production in Baeckea frutescens

The production of secondary metabolites like phloroglucinol-based meroterpenoids in Baeckea frutescens is tightly regulated at the genetic and molecular level. This regulation ensures that these compounds, which are often involved in defense, are produced at the right time and in the right amounts.

Key Regulatory Mechanisms:

Transcriptional Regulation: The expression of biosynthetic genes, such as those encoding PKSs, TPSs, and P450s, is controlled by transcription factors. These transcription factors can be activated or repressed by various internal and external stimuli, such as developmental cues or environmental stress.

Hormonal Control: Plant hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are known to play a significant role in regulating the expression of defense-related genes, including those involved in secondary metabolite production. It is likely that these hormones also influence the biosynthesis of compounds in B. frutescens.

Epigenetic Regulation: Mechanisms such as DNA methylation and histone modification can also influence the expression of biosynthetic genes, providing another layer of control over compound production.

Understanding the genetic and molecular regulation of phloroglucinol-based meroterpenoid biosynthesis is essential for developing strategies to enhance their production through metabolic engineering.

Biotechnological Approaches for Enhancing Yields

Several biotechnological approaches can be employed to enhance the yields of valuable compounds from Baeckea frutescens. These methods offer the potential for a sustainable and controlled production system, independent of geographical and climatic limitations.

Potential Biotechnological Strategies:

| Approach | Description |

| Plant Cell and Tissue Culture | Establishing cell suspension or hairy root cultures of B. frutescens can provide a controlled environment for the production of target compounds. Optimization of culture conditions, such as media composition and elicitor treatment, can further boost yields. |

| Metabolic Pathway Engineering | This involves the genetic modification of the plant or a microbial host to enhance the production of specific compounds. This could include overexpressing key biosynthetic genes, silencing competing pathways, or introducing novel genes to create new compounds. |

| Elicitation | The application of elicitors, which are molecules that trigger defense responses in plants, can stimulate the production of secondary metabolites. Both biotic (e.g., fungal extracts) and abiotic (e.g., heavy metals, UV radiation) elicitors could be used to enhance compound accumulation in B. frutescens cultures. |

| Synthetic Biology | Reconstructing the entire biosynthetic pathway in a microbial host like Escherichia coli or Saccharomyces cerevisiae offers a promising avenue for the large-scale production of specific compounds. This approach allows for precise control over the pathway and can be optimized for high yields. |

These biotechnological approaches, either individually or in combination, hold significant promise for the sustainable production of valuable phloroglucinol-based meroterpenoids from Baeckea frutescens.

Chemotypic Variations and Environmental Factors Influencing Accumulation

The chemical composition of Baeckea frutescens can exhibit significant variation, leading to the existence of different chemotypes. semanticscholar.orgsdiarticle1.inresearchgate.net This variation is influenced by a combination of genetic factors and environmental conditions.

Factors Influencing Chemotypic Variation and Compound Accumulation:

Geographical Location: Plants grown in different geographical regions often display distinct chemical profiles due to variations in climate, soil composition, and other local environmental factors. semanticscholar.org

Harvesting Time: The concentration of secondary metabolites in plants can vary depending on the developmental stage and the time of year. ikm.org.myuii.ac.id For example, the levels of certain compounds may be higher during specific seasons or at particular stages of leaf development.

Drying Temperature: Post-harvest processing, such as the drying temperature of the plant material, can significantly impact the final concentration of chemical constituents. ikm.org.my

Biotic and Abiotic Stress: Exposure to stressors such as herbivores, pathogens, drought, and nutrient deficiency can induce the production of defense-related secondary metabolites, leading to changes in the plant's chemical profile.

The following table summarizes some of the observed chemotypic variations in the essential oil of Baeckea frutescens from different locations:

| Location | Major Chemical Constituents |

| Vietnam (Hatinh Province) | α-humulene, β-caryophyllene, baeckeol sdiarticle1.in |

| Vietnam (Hai Duong Province) | tasmanone, β-pinene, 1,8-cineole researchgate.net |

| China | β-pinene, γ-terpinene, p-cymene (B1678584) semanticscholar.org |

These variations underscore the importance of considering both genetic and environmental factors when studying and utilizing the chemical constituents of Baeckea frutescens.

Pre Clinical Biological Activity Profiling of Baeckea Frutescens 4

In Vitro Investigation of Bioactivity in Cellular and Molecular Models

Baeckea frutescens and its isolated compounds have been extensively studied for their effects on various cellular and molecular models, revealing significant potential in several therapeutic areas. researchgate.netsemanticscholar.org

Several compounds isolated from Baeckea frutescens have exhibited cytotoxic activity against various cancer cell lines. Notably, new flavanones designated as BF-4 and BF-5 demonstrated strong cytotoxic effects against L1210 leukemia cells, with IC50 values ranging from 0.2 to 0.5 µg/ml. ccsenet.org Another compound, a phloroglucinol (B13840) derivative named BF-2, also showed potent cytotoxicity against the same leukemia cell line with an IC50 value of 5.0 µg/ml. ccsenet.org The methanolic extract of B. frutescens was found to be cytotoxic to the human promyelocytic leukemia (HL-60) cell line with a moderate IC50 of 21µg/ml. ccsenet.orgresearchgate.net

Beyond leukemia, compounds from this plant have shown activity against other cancer types. For instance, new phloroglucinol-based meroterpenoids, frutescones A-G, suppressed the proliferation of Caco-2 (colon cancer) and A549 (lung cancer) cells with IC50 values between 7.96 and 41.33 µM. researchgate.net However, these compounds were not effective against HepG2 liver cancer cells. researchgate.net Baeckenones J and K strongly inhibited A549 and PSN-1 (pancreatic cancer) cells, with IC50 values from 11.8 to 19.2 µM. researchgate.net The hexane (B92381) extract of B. frutescens leaves has also been reported to have selective cytotoxic activity against MCF-7 breast cancer cells. nih.gov

| Compound/Extract | Cell Line | Activity (IC50) |

| BF-4, BF-5 | L1210 (Leukemia) | 0.2-0.5 µg/ml |

| BF-2 | L1210 (Leukemia) | 5.0 µg/ml |

| Methanolic Extract | HL-60 (Leukemia) | 21 µg/ml |

| Frutescones A-G | Caco-2, A549 | 7.96-41.33 µM |

| Baeckenones J-K | A549, PSN-1 | 11.8-19.2 µM |

| Hexane Extract | MCF-7 (Breast Cancer) | 23 µg/mL |

Compounds from Baeckea frutescens have demonstrated significant antioxidant properties in various assays. researchgate.nettandfonline.com For example, two new flavonoid glycosides, 6-C-methylquercetin 3-O-α-L-rhamnopyranoside and 6-C-methylquercetin 4′-O-β-D-glucopyranoside, showed potent antioxidant activity in the DPPH radical scavenging assay, with IC50 values of 12.1 ± 0.5 and 13.5 ± 0.9 µM, respectively. researchgate.net

The essential oil of Baeckea frutescens also exhibits antioxidant capacity. While its DPPH radical scavenging activity was low (EC50 > 50 mg/mL), it showed appreciable activity in other assays, including reducing power, metal chelating, and β-carotene bleaching assays, with EC50 values ranging from 0.29 to 1.39 mg/mL. um.edu.my The major components of the essential oil, such as p-cymene (B1678584), α-pinene, and 1,8-cineole, are known potent antioxidants that likely contribute to this activity. um.edu.myresearchgate.net

Numerous compounds isolated from Baeckea frutescens have shown potent anti-inflammatory effects. researchgate.netnih.gov A series of new meroterpenoids, frutescones H-R, were evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net Among them, compound 8 was particularly active, with an IC50 value of 0.36 µM. nih.govresearchgate.net Its mechanism is thought to involve the regulation of the NF-κB signaling pathway by preventing the nuclear translocation of p65 and subsequently reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govresearchgate.net

Another compound, Frutescone O, also demonstrated significant anti-inflammatory activity in LPS-induced RAW264.7 macrophages. It dose-dependently suppressed the expression of iNOS and the production of NO, as well as pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov Further studies indicated that Frutescone O inhibits the TLR4-mediated MyD88/NF-κB and MAPK signaling pathways. nih.gov Additionally, several new flavonoids and a methylchromone (B1206851) isolated from the plant showed potent inhibitory activities against cyclooxygenases-1 (COX-1) and -2 (COX-2) in vitro, with IC50 values ranging from 1.95 to 5.54 µmol·L-1 for COX-1 and 1.01 to 2.27 µmol·L-1 for COX-2. cjnmcpu.com

| Compound | Model | Activity (IC50) |

| Frutescone H-R (compound 8) | LPS-stimulated RAW 264.7 macrophages (NO inhibition) | 0.36 µM |

| Frutescone O | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of NO, iNOS, IL-1β, IL-6, TNF-α |

| New Flavonoids and Methylchromone | COX-1 Inhibition | 1.95-5.54 µmol·L-1 |

| New Flavonoids and Methylchromone | COX-2 Inhibition | 1.01-2.27 µmol·L-1 |

Extracts and isolated compounds from Baeckea frutescens have shown a broad spectrum of antimicrobial activity. researchgate.netsemanticscholar.org The ethanolic extract of the leaves has demonstrated a high degree of activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Furthermore, a methanol (B129727) extract of the leaves and branches exhibited potent antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 62.5 μg/ml. scienceopen.com

Specific compounds have also been identified as having antimicrobial properties. Baeckenone B showed good inhibitory activity against both Bacillus subtilis and Staphylococcus aureus, with MIC values of 40 µM and 50 µM, respectively. nii.ac.jp The essential oil of Baeckea frutescens has also been reported to have antifungal activity against several pathogenic fungi. scispace.com The leaf essential oil also demonstrated anti-Candida activity with an MIC value of 16 μg/mL. researchgate.net

Beyond the aforementioned activities, compounds from Baeckea frutescens have been investigated for other potential therapeutic applications. researchgate.net

Antirheumatoid Activity: A high-content and active component, 5-hydroxy-7-methoxy-2-isopropylchromone, has been studied for its anti-rheumatoid arthritis (RA) effects. In RA-FLS cells, this compound could inhibit cell invasion and migration, induce apoptosis, and reduce the secretion of inflammatory cytokines by suppressing the PI3K-Akt pathway. sciopen.com

Skin Protective and Wound Healing: An ethanolic extract of Baeckea frutescens leaves was shown to promote the migration rate of HaCaT (keratinocyte) and BJ (fibroblast) cells, suggesting wound healing potential. mdpi.com A study on the ethanolic leaf extract (BFLE) showed it promotes wound healing by increasing the proliferation and migration of keratinocytes and fibroblasts and upregulating genes and proteins involved in the healing process. researchgate.net

Larvicidal Activity: The essential oil of Baeckea frutescens has shown larvicidal activity against the dengue virus vectors Aedes aegypti and Aedes albopictus, with LC50 values of less than 50 ppm. e-mjm.org

In Vivo Efficacy Studies of Compounds from Baeckea frutescens in Animal Models of Disease

While much of the research has been conducted in vitro, some in vivo studies have provided further evidence of the therapeutic potential of compounds from Baeckea frutescens.

An extract of Baeckea frutescens leaves was shown to ameliorate rheumatoid arthritis in a collagen-induced arthritis (CIA) rat model by inhibiting articular swelling and regulating serum levels of TNF-α, IL-6, and IL-10. sciopen.com Furthermore, the compound baeckein E, an EP4 antagonist from the plant, was reported to significantly inhibit toe swelling and reduce articular cartilage degradation and inflammatory cell infiltration in CIA mice. sciopen.com

In an in vivo wound healing study, an ethanolic extract of the leaves (BFLE) was found to improve wound healing rates and tensile strength in an excisional wound model. researchgate.net

Evaluation of Baeckea frutescens Compounds in Relevant Animal Disease Models (e.g., Wound Healing, Inflammatory Conditions)

The therapeutic potential of compounds derived from Baeckea frutescens has been investigated in various animal models, particularly for wound healing and inflammatory conditions. These studies provide crucial insights into the in vivo efficacy of these natural products.

Wound Healing:

Extracts of Baeckea frutescens and some of its flavonoid constituents have shown significant promise in accelerating the wound healing process. An ethanolic extract of B. frutescens leaves (BFLE) has been evaluated in an excisional wound healing model in Wistar albino rats. nih.gov The study revealed that topical application of BFLE significantly improved wound closure rates and increased the tensile strength of the healed tissue. nih.govmdpi.com Histological analysis of the wound tissue from rats treated with BFLE showed enhanced re-epithelialization, increased fibroblast proliferation, and greater collagen deposition. nih.gov

The wound healing properties of the extract are attributed, at least in part, to the presence of flavonoids such as myricetin-3-O-rhamnoside and quercetin-3-O-alpha-L-rhamnoside. mdpi.comuitm.edu.my These compounds have been independently reported to improve wound healing in rat models by promoting re-epithelialization, fibroblast proliferation, and collagen regeneration. uitm.edu.myresearchgate.netnih.gov A study on Pistacia lentiscus, which also contains these flavonoids, demonstrated that their topical application on rat skin wounds led to a significant increase in hydroxyproline (B1673980) content, indicating enhanced collagen biosynthesis, and a decrease in inflammatory cell infiltration. researchgate.netnih.gov

Interactive Data Table: Evaluation of Baeckea frutescens Leaf Extract (BFLE) in a Rat Excisional Wound Model

| Parameter | Control Group | BFLE-Treated Group | Outcome | Citation |

| Wound Closure Rate | Slower | Significantly faster | Improved healing | nih.gov |

| Tensile Strength | Lower | Significantly higher | Stronger healed tissue | nih.gov |

| Re-epithelialization | Less prominent | More advanced | Faster skin regeneration | nih.gov |

| Fibroblast Proliferation | Baseline | Increased | Enhanced dermal repair | nih.gov |

| Collagen Deposition | Lower density | Higher density | Improved tissue structure | nih.gov |

Inflammatory Conditions:

Several compounds isolated from Baeckea frutescens have demonstrated significant anti-inflammatory effects in various preclinical models.

Baeckein E (also referred to as BF-2), a biflavonoid from B. frutescens, has been investigated for its anti-inflammatory properties in a mouse model of gout, an inflammatory condition induced by monosodium urate (MSU) crystals. researchgate.netfrontiersin.org Oral administration of baeckein E was found to significantly inhibit toe swelling in collagen-induced arthritis (CIA) mice and alleviate the degradation of the articular cartilage matrix and inflammatory cell infiltration. researchgate.netsciopen.com The dose for these effects was reported to be in the range of 25-100 mg/kg. researchgate.netsciopen.com

Other compounds from Baeckea frutescens, such as the C-methylated biflavonoid baeckein I, have also shown potent anti-inflammatory activity. nih.gov In in vitro studies using LPS-induced RAW264.7 murine macrophages, baeckein I exhibited significant nitric oxide (NO) inhibitory activity with an IC50 value of 15.2 μM, which was comparable to the positive control, indomethacin. nih.gov Meroterpenoids, such as frutescones, isolated from the aerial parts of the plant, have also been evaluated for their anti-inflammatory effects. nih.govresearchgate.net One of these compounds, designated as compound 8 in a study, showed potent anti-inflammatory activity with an IC50 value of 0.36 μM in LPS-stimulated RAW 264.7 macrophages. nih.gov The essential oil of Baeckea frutescens, containing compounds like β-caryophyllene, is also known to possess anti-inflammatory properties. peerj.com

Interactive Data Table: Anti-inflammatory Activity of Baeckein E in a Mouse Model of Gout

| Parameter | Control Group | Baeckein E-Treated Group | Outcome | Citation |

| Ankle/Toe Swelling | Significant swelling | Reduced swelling | Anti-inflammatory effect | researchgate.netsciopen.com |

| Articular Cartilage Degradation | Present | Relieved | Cartilage protection | researchgate.netsciopen.com |

| Inflammatory Cell Infiltration | High | Reduced | Decreased inflammation | researchgate.netsciopen.com |

Pharmacokinetic and Pharmacodynamic Investigations of Baeckea frutescens Compounds in Animal Systems

Detailed pharmacokinetic and pharmacodynamic data for a specific compound designated as "Baeckea frutescens 4" are not available in the reviewed scientific literature. Research in this area has primarily focused on the extracts or more abundant and bioactive compounds from the plant.

Pharmacokinetic Investigations:

Specific pharmacokinetic studies on individual compounds isolated from Baeckea frutescens are limited. However, general pharmacokinetic profiles of the classes of compounds found in this plant, such as flavonoids and biflavonoids, have been studied.

For flavonoids like quercetin (B1663063), a component of some of the active glycosides in Baeckea frutescens, oral bioavailability is generally poor. mdpi.com After oral administration, quercetin glycosides are hydrolyzed to their aglycone form by intestinal enzymes before absorption. mdpi.com The half-life of intravenous quercetin has been reported to be in the range of 3.8 to 86 minutes in humans. mdpi.com For biflavonoids, such as amentoflavone, which shares structural similarities with some baeckeins, studies in rats have shown a terminal half-life (T1/2) of approximately 2.60 hours with a time to maximum concentration (Tmax) of 1.5 hours after oral administration. mdpi.com It is important to emphasize that these are general findings for related compounds and may not directly reflect the pharmacokinetic behavior of the specific compounds from Baeckea frutescens.

Pharmacodynamic Investigations:

The mechanisms of action (pharmacodynamics) for the observed wound healing and anti-inflammatory effects of Baeckea frutescens compounds are beginning to be understood.

For wound healing, the ethanolic leaf extract of B. frutescens has been shown to upregulate the expression of key genes and proteins involved in the healing process. nih.gov In in vivo studies on Wistar albino rats, treatment with the extract led to increased expression of Transforming Growth Factor-beta (TGF-β), Interleukin-1 beta (IL-1β), Vascular Endothelial Growth Factor (VEGF), and Matrix Metalloproteinase-2 (MMP-2). nih.gov These factors play crucial roles in cell migration, proliferation, angiogenesis, and tissue remodeling during wound repair. nih.gov

The anti-inflammatory pharmacodynamics of certain Baeckea frutescens compounds have also been elucidated. Baeckein E is believed to exert its anti-inflammatory effects by inhibiting the assembly of the NLRP3 inflammasome, a key component of the inflammatory response. researchgate.netfrontiersin.org Frutescone O, a meroterpenoid, has been shown to suppress LPS-induced inflammation in macrophages by blocking TLR4-mediated signal transduction through the NF-κB and MAPK signaling pathways. frontiersin.org The anti-inflammatory activity of another meroterpenoid, referred to as compound 8 in one study, is thought to be related to the regulation of the NF-κB signaling pathway by preventing the nuclear translocation of p65 and consequently reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov Quercetin and its glycosides, also found in B. frutescens, are known to exert anti-inflammatory effects by down-regulating the NF-κB pathway. mdpi.com

Elucidation of Molecular Mechanisms of Action for Baeckea Frutescens 4

Identification of Direct Molecular Targets of Baeckea frutescens 4 (e.g., Enzymes, Receptors, Proteins)

Research has identified specific molecular targets for compounds isolated from Baeckea frutescens, shedding light on their mechanisms of action. One notable compound, Frutescone O, has been shown to directly interact with the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex. nih.govfrontiersin.org This interaction is robust and stable, as demonstrated by molecular docking and cellular thermal shift assays (CETSA). nih.govfrontiersin.org By binding to the active site of the TLR4-MD2 complex, Frutescone O effectively blocks the downstream signaling typically initiated by lipopolysaccharide (LPS). nih.govfrontiersin.org

Another compound, Baeckein E (BF-2), has been identified as an inhibitor of the NLRP3 inflammasome. nih.gov This protein complex plays a crucial role in the inflammatory response. Other meroterpenoids isolated from Baeckea frutescens, such as baeckfrutones A-L, have also been identified, though their specific direct molecular targets are still under investigation. mdpi.com

Impact of this compound on Key Signal Transduction Pathways (e.g., NF-κB, MAPK, COX, TLR4)

Compounds from Baeckea frutescens have demonstrated significant impacts on key signal transduction pathways involved in inflammation.

TLR4 Pathway: Frutescone O inhibits the TLR4-mediated signaling pathway. nih.govfrontiersin.org This is a critical initial step in the inflammatory cascade induced by bacterial endotoxins like LPS. By blocking this pathway, Frutescone O prevents the activation of downstream signaling molecules. nih.govfrontiersin.org

NF-κB Pathway: A major consequence of TLR4 inhibition by Frutescone O is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org This compound has been shown to inhibit the nuclear translocation of the p50 and p65 subunits of NF-κB. nih.govfrontiersin.orgresearchgate.net Specifically, it prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net Baeckein E also demonstrates inhibitory effects on the NF-κB pathway. nih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process that is modulated by Baeckea frutescens compounds. Frutescone O has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. nih.govfrontiersin.org Baeckein E also contributes to the blockage of the MAPK/NF-κB signaling pathway. nih.gov

COX Pathway: Some compounds from Baeckea frutescens have been noted to inhibit cyclooxygenase-2 (COX-2) production, a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Exposure

While comprehensive transcriptomic and proteomic studies specifically on "this compound" are not extensively detailed in the provided results, related research on Baeckea frutescens extracts and their components offers insights into cellular responses. For instance, the development of genic Simple Sequence Repeat (SSR) markers from transcriptome sequences of Baeckea frutescens has been undertaken for genetic diversity assessment, indicating that transcriptomic data is available. shui-eu.orgresearchgate.net

Proteomic and transcriptomic analyses of other related plant species and compounds have revealed the regulation of various cellular processes. For example, in response to certain treatments, there are noted changes in proteins involved in cell wall strengthening, metabolism, and signal transduction. researchgate.net Although not directly about "this compound," these studies highlight the potential of such analyses to reveal broad cellular responses to plant-derived compounds. Further focused transcriptomic and proteomic studies on cells exposed to specific Baeckea frutescens compounds are needed to fully elucidate the global changes in gene and protein expression.

Investigation of this compound's Influence on Gene and Protein Expression (e.g., iNOS, IL-1β, IL-6, TNF-α, TGF-β, VEGF, MMP-2)

Compounds from Baeckea frutescens have been shown to significantly modulate the expression of various genes and proteins critical to the inflammatory and wound healing processes.

Pro-inflammatory Cytokines and Enzymes: Frutescone O dose-dependently suppresses the LPS-induced expression of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org It also significantly decreases the expression of inducible nitric oxide synthase (iNOS), leading to reduced production of nitric oxide (NO). nih.govfrontiersin.orgresearchgate.net Similarly, Baeckein E has been shown to inhibit the secretion of IL-1β. nih.gov

Wound Healing and Tissue Remodeling Factors: An ethanolic extract of Baeckea frutescens leaves (BFLE) has been found to upregulate the expression of Transforming Growth Factor-beta (TGF-β), IL-1β, Vascular Endothelial Growth Factor (VEGF), and Matrix Metalloproteinase-2 (MMP-2) in both gene and protein levels in keratinocytes and fibroblasts. researchgate.net This suggests a role for Baeckea frutescens compounds in promoting wound healing processes. researchgate.netnih.gov

The modulation of these specific genes and proteins underscores the anti-inflammatory and potential tissue-reparative properties of compounds derived from Baeckea frutescens.

Cellular Localization and Subcellular Interactions of this compound

The precise cellular localization and subcellular interactions of "this compound" are not explicitly detailed in the provided search results. However, research on related compounds and cellular components provides some context. For instance, the direct molecular target of Frutescone O is the TLR4-MD-2 complex, which is located on the cell surface of macrophages. nih.govfrontiersin.orgebi.ac.uk This indicates that the initial interaction of this compound occurs at the plasma membrane.

The subsequent effects on NF-κB signaling involve preventing the translocation of NF-κB subunits from the cytoplasm into the nucleus. nih.govresearchgate.net This implies an intracellular site of action, likely within the cytoplasm, to interfere with the signaling cascade that leads to IκBα degradation.

Further research using techniques such as fluorescence microscopy with labeled compounds would be necessary to precisely determine the subcellular localization of specific Baeckea frutescens compounds and visualize their interactions within different cellular compartments.

Structure Activity Relationship Sar Studies and Chemical Synthesis of Baeckea Frutescens 4 and Its Analogs

Correlating Specific Structural Features of Baeckea frutescens 4 with Observed Biological Activities

Detailed structure-activity relationship (SAR) studies specifically for the flavanone (B1672756) "this compound" (BF-4) are limited in the scientific literature. However, broader research on flavanones and related flavonoids provides insights into how specific structural features likely contribute to their biological activities. BF-4, along with its related compounds BF-5 and BF-6, was isolated from the leaves of Baeckea frutescens and screened for cytotoxic activity.

The biological activity of flavanones is generally influenced by the substitution pattern on their A and B rings. For instance, the presence, number, and position of hydroxyl groups are critical for antioxidant and cytotoxic effects. In many flavonoids, a hydroxyl group at the C-5 position, in conjunction with a C-4 carbonyl group, can chelate metal ions and participate in radical scavenging. The substitution pattern on the B-ring also plays a significant role.

While specific data for BF-4 is scarce, studies on other flavanones have shown that modifications to the basic flavanone scaffold can significantly impact bioactivity. For example, the introduction of certain substituents can enhance cytotoxicity against various cancer cell lines.

Chemical Derivatization and Modification Strategies for this compound

There is no specific information in the reviewed literature regarding the chemical derivatization and modification of "this compound". However, general strategies for modifying the flavanone core are well-established and could theoretically be applied to BF-4 to explore and enhance its biological properties. These strategies often focus on:

Hydroxyl Group Modification: Alkylation, acylation, or glycosylation of hydroxyl groups can alter the solubility, bioavailability, and activity of the compound.

B-Ring Modification: Introducing or altering substituents on the B-ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

C-Ring Modification: Modifications to the heterocyclic C-ring, such as the introduction of substituents at the C-3 position, can influence the conformation and reactivity of the flavanone.

These derivatization approaches are crucial in SAR studies to identify key pharmacophores and develop analogs with improved therapeutic potential.

De Novo Total Synthesis and Semi-synthesis of this compound and Related Analogs

Specific methods for the total synthesis or semi-synthesis of "this compound" have not been detailed in the available literature. However, the general synthesis of flavanones is a well-established field in organic chemistry. A common and classical method is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by an acid- or base-catalyzed intramolecular cyclization to yield the flavanone skeleton.

For instance, the synthesis of a generic flavanone might proceed as follows:

Chalcone Formation: A 2'-hydroxyacetophenone is reacted with a benzaldehyde derivative in the presence of a base (like potassium hydroxide) to form a 2'-hydroxychalcone.

Cyclization: The resulting chalcone undergoes cyclization upon heating in the presence of an acid (e.g., sulfuric acid in ethanol) or a base to form the flavanone ring.

The synthesis of more complex flavanones, potentially including analogs of BF-4, could involve more advanced catalytic methods. For example, ruthenium-catalyzed deaminative coupling reactions have been developed for the synthesis of 3-substituted flavanones. acs.org

Table 1: General Synthetic Approaches for Flavanone Analogs

| Synthetic Strategy | Description | Key Reagents/Conditions |

| Claisen-Schmidt Condensation & Cyclization | Two-step process involving the formation of a chalcone intermediate followed by cyclization. | 2'-hydroxyacetophenones, benzaldehydes, acid/base catalysts. |

| Ruthenium-Catalyzed Deaminative Coupling | A modern catalytic method for forming 3-substituted flavanones from 2'-hydroxyaryl ketones and amines. | Cationic Ru-H complexes, quinone ligands. acs.org |

| Oxidative Cyclization of Chalcones | Direct conversion of a chalcone to a flavone (B191248) or flavanone using an oxidizing agent. | Iodine in DMSO. aacrjournals.org |

Impact of Stereochemistry and Atropisomerism on the Bioactivity of this compound and its Analogs

The flavanone structure contains a stereocenter at the C-2 position, meaning it can exist as (S) and (R) enantiomers. The stereochemistry at this position is known to be a critical determinant of biological activity for many flavanones. Different enantiomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors, leading to differences in their pharmacological profiles.

While there is no specific research on the impact of stereochemistry for "this compound", it is a general principle in medicinal chemistry that the three-dimensional arrangement of a molecule is crucial for its bioactivity.

Atropisomerism , a type of axial chirality arising from hindered rotation around a single bond, is a phenomenon observed in some complex flavonoids, particularly biflavonoids. However, for a simple monomeric flavanone like BF-4, atropisomerism is not typically a structural feature. The concept becomes more relevant for more complex analogs or derivatives where bulky substituents might be introduced, leading to restricted bond rotation. The study of atropisomerism is significant in drug discovery as different atropisomers can have vastly different biological activities and pharmacokinetic properties. acs.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification of Baeckea Frutescens 4

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS) for Baeckea frutescens Analysis

Hyphenated chromatography, which couples a separation technique with a detection technique like mass spectrometry, is indispensable for analyzing the complex chemical profile of Baeckea frutescens. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the volatility and thermal stability of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing the volatile components of Baeckea frutescens, primarily its essential oil. In this method, the volatile compounds are separated in a gas phase and then ionized and detected by a mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for structural elucidation. journalirjpac.comopenrepository.com Numerous studies have employed GC-MS to characterize the essential oil of B. frutescens, revealing significant chemical variability depending on the geographical origin. scispace.comresearchgate.netmdpi.com The major constituents are typically terpenes and their derivatives. scispace.com For instance, one analysis of a Vietnamese sample identified 49 compounds, with the major ones being α-humulene (19.2%), β-caryophyllene (17.3%), and baeckeol (13.8%). journalirjpac.comscispace.com

Table 1: Major Volatile Compounds in Baeckea frutescens Essential Oil Identified by GC-MS from Different Studies

| Compound | Class | Percentage Reported in Study A scispace.com | Percentage Reported in Study B mdpi.com | Percentage Reported in Study C asianpubs.org |

|---|---|---|---|---|

| β-Caryophyllene | Sesquiterpene | 17.3% | 28.05% | - |

| α-Humulene | Sesquiterpene | 19.2% | - | - |

| Baeckeol | Phenylpropanoid | 13.8% | - | - |

| Eucalyptol (1,8-Cineole) | Monoterpenoid | 5.6% | 5.46% | 11.32% |

| α-Pinene | Monoterpene | 1.8% | - | 7.18% |

| β-Pinene | Monoterpene | - | - | 15.64% |

| Tasmanone | Triketone | - | - | 21.46% |

| p-Cymene (B1678584) | Monoterpene | 1.6% | - | - |

| Linalool | Monoterpenoid | 5.6% | - | 7.44% |

Note: '-' indicates the compound was not reported as a major constituent in that specific study.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, is the method of choice for non-volatile and thermally labile compounds like flavonoids and chromones. eurekaselect.comsemanticscholar.org A study utilized HPLC with Diode-Array Detection (DAD) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) to analyze B. frutescens. nih.govtandfonline.com This powerful combination allowed for the tentative identification of 24 compounds based on their retention times, UV spectra, and mass fragmentation data. nih.gov This approach is crucial for creating detailed chemical profiles and identifying bioactive markers within the plant extract. nih.govtandfonline.com

Quantitative Determination of Baeckea frutescens Compounds in Complex Biological and Plant Matrices

Quantitative analysis is essential for quality control, standardization, and understanding the biological activity of plant extracts. This involves determining the exact amount of specific compounds in a given sample. HPLC is a widely used and reliable technique for this purpose. ikm.org.my

A validated HPLC-DAD-Q-TOF/MS method was successfully developed for the simultaneous quantification of five flavonoids and one chromone (B188151) in different parts of the B. frutescens plant at various harvest times. nih.gov The method demonstrated good linearity, sensitivity, precision, and accuracy, proving its suitability for quantitative studies. nih.gov

Another study focused on quantifying the flavonoid biomarkers 6-methyl quercetin (B1663063) and myricitrin (B1677591) in B. frutescens to optimize processing conditions. ikm.org.my Researchers used HPLC to measure the concentration of these compounds in samples subjected to different drying temperatures and harvested at different times. This quantitative data is vital for establishing standardized production protocols to ensure consistent product quality. ikm.org.my

Table 2: Effect of Drying Temperature on the Concentration of Biomarker Compounds in Baeckea frutescens

| Drying Temperature (°C) | 6-methyl quercetin (%) | Myricitrin (%) |

|---|---|---|

| 25 (Control) | Data not specified | Data not specified |

| 40 | Lower than optimum | Lower than optimum |

| 50 | Lower than optimum | Lower than optimum |

| 60 | 0.14% (Highest) | Optimum level |

| 70 | Lower than optimum | Lower than optimum |

Data derived from findings in a quality control assessment study, which identified 60°C as the optimal drying temperature for achieving the highest percentage of 6-methyl quercetin. ikm.org.my

Spectroscopic and Imaging Techniques for In Situ Detection of Baeckea frutescens Compounds

While chromatographic methods require the extraction of compounds from the plant tissue, thereby losing spatial information, advanced imaging techniques can detect metabolites directly in situ. nih.govmdpi.com Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of molecules within biological tissues. nih.govosti.gov

Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) are increasingly used in plant science to map the location of metabolites in leaves, stems, roots, and seeds. nih.govfrontiersin.org In a typical MALDI-MSI experiment, a thin section of plant tissue is coated with a matrix and irradiated with a laser. The desorbed and ionized molecules are then analyzed by a mass spectrometer, generating a "molecular map" that shows the distribution of specific compounds across the tissue section. mdpi.com

Although specific MSI studies on Baeckea frutescens are not yet widely published, this methodology could be applied to understand the biosynthesis and accumulation of its key compounds. For example, MSI could be used to:

Visualize the distribution of flavonoids like 6-methyl quercetin and myricitrin within the cellular structures of the leaves and stems. ikm.org.my

Map the location of essential oil components, such as β-caryophyllene, in the secretory cavities of the plant. mdpi.com

Investigate how the distribution of these metabolites changes in response to environmental stress or during different developmental stages.

This in situ information provides invaluable insights into the plant's metabolic pathways and the functional roles of its chemical constituents. nih.govosti.gov

Quality Control and Standardization of Baeckea frutescens Reference Materials

The quality, efficacy, and safety of herbal products depend on the consistency of their chemical composition. ikm.org.mychitosanlab.com Standardization is the process of implementing strict quality control measures at all stages of production to ensure a consistent level of specified compounds in the final extract. chitosanlab.com For Baeckea frutescens, this involves the use of validated analytical methods to monitor key chemical markers.

The flavonoid 6-methyl quercetin has been identified as a critical biomarker for the quality control of B. frutescens. ikm.org.myfrim-inc.com.my Research has focused on establishing standardized protocols for harvesting and processing to maximize the content of this and other bioactive compounds. ikm.org.my

Key parameters for the quality control of B. frutescens raw materials include:

Optimal Harvest Time: Quantitative HPLC analysis has shown that the concentration of 6-methyl quercetin and myricitrin increases as the plant matures, with studies suggesting harvesting between 12 to 18 months to balance biomarker content and biomass. ikm.org.my

Optimal Drying Temperature: The drying process significantly impacts the stability of chemical constituents. Studies have determined that a drying temperature of 60°C is optimal for preserving the highest levels of 6-methyl quercetin in the plant material. ikm.org.my

Chemical Fingerprinting: Techniques like HPLC and GC-MS create a characteristic chemical fingerprint of the extract. This fingerprint can be compared to a reference standard to ensure batch-to-batch consistency and verify authenticity. openrepository.com

By quantifying specific biomarkers and establishing standardized procedures, manufacturers can produce high-quality, consistent Baeckea frutescens extracts. ikm.org.myfrim-inc.com.my

Computational and in Silico Investigations of Baeckea Frutescens 4

Molecular Docking and Dynamics Simulations of Baeckea frutescens Compounds with Identified Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a biological target, typically a protein. These methods provide insights into the potential mechanism of action of a compound at the molecular level.

Frutescone O: A study investigating the anti-inflammatory properties of Frutescone O, a meroterpenoid from Baeckea frutescens, utilized molecular docking to explore its interaction with the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex, a key player in the inflammatory response. The results indicated that Frutescone O binds effectively to the active site of the TLR4-MD2 complex. frontiersin.orgnih.govnih.gov This binding is crucial for its mechanism of action, which involves blocking the TLR4-mediated signaling pathways that lead to inflammation. frontiersin.orgnih.gov The docking analysis, using the CDOCKER protocol, treated the protein as rigid and the ligand as flexible to simulate their interaction. frontiersin.orgnih.gov This computational finding was further supported by a cellular thermal shift assay (CETSA), which confirmed a stable interaction between Frutescone O and the TLR4 receptor. frontiersin.orgnih.gov

5-Hydroxy-7-methoxy-2-isopropylchromone: In a study focused on the anti-rheumatoid arthritis potential of Baeckea frutescens leaves, molecular docking was employed to investigate the interaction between the major active component, 5-hydroxy-7-methoxy-2-isopropylchromone, and key proteins in the PI3K-Akt signaling pathway. sciopen.comsciopen.com The docking results, presented in the table below, showed favorable binding energies for this chromone (B188151) with PI3K, PDK1, AKT, and RELA, suggesting it can spontaneously form stable complexes with these proteins. sciopen.com The interactions were primarily hydrogen bonds and hydrophobic interactions involving the 4-carbonyl, 5-hydroxyl, and 2-isopropyl groups of the chromone. sciopen.com

Table 1: Molecular Docking Results for 5-Hydroxy-7-methoxy-2-isopropylchromone

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| PI3K | -6.5 |

| PDK1 | -5.9 |

| AKT | -5.6 |

| RELA | -5.4 |

Data sourced from Guo et al. (2025). sciopen.com

Baeckeins: Preliminary computational studies have also been conducted on other compounds from Baeckea frutescens. A virtual screening and molecular dynamics simulation study suggested that baeckeins A, C, and D, which are flavonoid-type compounds, are capable of inhibiting the NS2B-NS3 serine protease, a target relevant in certain viral diseases. google.com.au Molecular dynamics simulations, running for 50 nanoseconds, indicated that these compounds interact with the catalytic triad (B1167595) residues of the NS3 protein. google.com.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Baeckea frutescens 4 and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. cmu.ac.th These models are valuable for predicting the activity of new, unsynthesized derivatives and for understanding which structural features are most important for a desired biological effect. cmu.ac.th

Currently, there is a lack of publicly available, specific QSAR studies focused on a defined "this compound" or its derivatives. The development of such models requires a dataset of structurally related compounds with experimentally determined activities, which has not been reported for a homologous series of compounds from Baeckea frutescens in the reviewed literature. This represents a potential area for future research, where a series of derivatives of a lead compound from Baeckea frutescens, such as 5-hydroxy-7-methoxy-2-isopropylchromone, could be synthesized and evaluated to build a predictive QSAR model.

In Silico Prediction of Bioactivity and ADMET Properties of this compound

In silico methods are widely used to predict the bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds. These predictions help in the early stages of drug discovery to prioritize compounds with favorable drug-like properties and to identify potential liabilities.

Several compounds from Baeckea frutescens have been subjected to such in silico analyses. For instance, a study on natural chromones included several compounds from Baeckea frutescens in an ADMET prediction analysis. nanobioletters.com Using online tools, properties like hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity were evaluated. nanobioletters.com For example, some chromones from Baeckea frutescens were predicted to be immunotoxic, while others were predicted to be safe from hepatotoxicity and carcinogenicity. nanobioletters.com

In the network pharmacology study of 5-hydroxy-7-methoxy-2-isopropylchromone, target prediction was performed using multiple databases (SwissTargetPrediction, SEA, and TargetNet) to forecast its potential biological targets. sciopen.com This is a form of in silico bioactivity prediction.

Furthermore, general ADMET predictions for flavonoids and other compounds found in Baeckea frutescens often involve assessing their compliance with Lipinski's Rule of Five. One database, COCONUT, provides predicted properties for 8-(3,7-dimethylocta-2,6-dienyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, a compound found in Baeckea frutescens, indicating one violation of Lipinski's rules (Alogp > 5). naturalproducts.net

Table 2: Predicted ADMET and Physicochemical Properties for a Compound from Baeckea frutescens

| Property | Predicted Value |

|---|---|

| Molecular Formula | C25H28O5 |

| AlogP | 5.75 |

| Topological Polar Surface Area (TopoPSA) | 86.99 Ų |

| Hydrogen Bond Acceptor Count | 5 |

| Hydrogen Bond Donor Count | 3 |

| Lipinski Rule of 5 Violations | 1 |

Data for 8-(3,7-dimethylocta-2,6-dienyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, sourced from the COCONUT database. naturalproducts.net

Network Pharmacology and Systems Biology Approaches for this compound

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between drugs, biological targets, and diseases. mdpi.com It moves away from the "one drug, one target" paradigm to a more holistic "multi-component, multi-target" view, which is particularly suited for studying natural products.

A comprehensive study combined network pharmacology, molecular docking, and experimental validation to investigate the anti-rheumatoid arthritis mechanism of Baeckea frutescens leaves. sciopen.comsciopen.com The study focused on the high-content active ingredient, 5-hydroxy-7-methoxy-2-isopropylchromone. sciopen.com

The network pharmacology workflow involved:

Target Identification: Potential protein targets of 5-hydroxy-7-methoxy-2-isopropylchromone were predicted using various databases, resulting in 136 potential targets. sciopen.com

Disease Target Collection: Genes associated with rheumatoid arthritis were collected from public databases.

Network Construction: A protein-protein interaction (PPI) network was constructed for the overlapping targets of the compound and the disease. This network highlighted key proteins and pathways.

Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed. The results indicated that the anti-arthritic effect was related to the regulation of several pathways, most notably the PI3K-Akt signaling pathway, which is crucial in inflammation and cell survival. sciopen.com

This computational approach successfully predicted a key signaling pathway involved in the therapeutic effect of the Baeckea frutescens compound, which was subsequently validated by in vitro experiments. sciopen.com This demonstrates the power of network pharmacology to elucidate the complex mechanisms of action of natural products.

Future Directions and Translational Potential of Baeckea Frutescens 4 Research

Emerging Research Areas and Unexplored Biological Applications

The flavanone (B1672756) BF-4 was identified during a search for bioactive compounds from the ethanol (B145695) leaf extract of Baeckea frutescens and was noted for its cytotoxic properties. semanticscholar.org This initial finding opens the door to several emerging research avenues. The cytotoxic profile suggests a potential role as an anti-cancer agent, a hypothesis supported by findings that other compounds from Baeckea frutescens, such as phloroglucinols, exhibit cytotoxicity against various cancer cell lines including pancreatic, breast, and lung cancer. nih.gov

Beyond oncology, the diverse biological activities reported for other constituents of Baeckea frutescens suggest a wealth of unexplored applications for BF-4. The plant's extracts and isolated compounds are known to possess anti-inflammatory, antioxidant, antimicrobial, and antirheumatoid properties. semanticscholar.org For instance, various flavonoids and biflavonoids from the plant have demonstrated potent antioxidant and anti-inflammatory effects, with some showing significant inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. scispace.comcjnmcpu.combvsalud.orgresearchgate.net Future research could, therefore, investigate whether BF-4 shares these activities. Its potential as a mosquito larvicidal agent could also be explored, an application that has been successfully demonstrated with the essential oil of Baeckea frutescens. duytan.edu.vnduytan.edu.vn

Challenges in Academic Investigation and Sustainable Sourcing

The academic investigation of BF-4 is not without its hurdles. A primary challenge is the limited availability of the pure compound. Isolation from its natural source is the current method of procurement, a process that can be resource-intensive and yield low quantities. The complex phytochemical profile of Baeckea frutescens, which contains approximately 130 different metabolites, further complicates the isolation and purification of specific compounds like BF-4. semanticscholar.orgresearchgate.net

Sustainable sourcing of the raw plant material, Baeckea frutescens, presents another significant challenge. The plant is traditionally used in folk medicine across Southeast Asia and is also harvested for its essential oils. semanticscholar.orgikm.org.my Over-harvesting could threaten wild populations. Factors such as harvest time and drying temperature have been shown to influence the chemical profile of the plant, necessitating standardized practices to ensure the consistency of raw materials for research and potential future production. ikm.org.myuii.ac.id The geographical distribution of Baeckea frutescens, which spans from Southeast Asia to Australia, often in mountainous regions or on poor sandy soils, can also pose logistical challenges for collection. e-kjpt.orgresearchgate.net Furthermore, the search for novel phytochemicals is often complicated by the need for optimized extraction and isolation methods to ensure the bioactivity is not lost during processing. journalejmp.com

Integration of Multi-Omics Data in Comprehensive Research

A comprehensive understanding of the biological role and potential of BF-4 can be greatly enhanced through the integration of multi-omics data. Transcriptomics and metabolomics, for instance, can provide a holistic view of the biological pathways modulated by this flavanone. As seen in studies of other plant-pathogen interactions, a combined multi-omics approach can reveal defense-related genes and metabolic reprogramming that lead to the accumulation of resistance-associated metabolites. researchgate.net

Applying this to Baeckea frutescens, sequencing the complete chloroplast genome has already provided crucial data for the conservation and phylogenetic analysis of the species. nih.gov This genetic information can be the foundation for transcriptomic studies to understand how the biosynthesis of BF-4 and other flavonoids is regulated within the plant, perhaps in response to environmental stressors or pathogens. Such knowledge could be harnessed to enhance the production of desired compounds through biotechnological approaches. Furthermore, metabolomic profiling of cells or tissues treated with BF-4 could elucidate its mechanism of action by identifying the metabolic pathways it perturbs.

Conceptual Frameworks for Pre-clinical Development

For a compound like BF-4 to move from a laboratory curiosity to a research probe or lead compound, a structured pre-clinical development framework is essential. The initial cytotoxic data provides a starting point. semanticscholar.org The next logical step would be to screen BF-4 against a broader panel of cancer cell lines to determine its spectrum of activity and selectivity.

Subsequent stages would involve elucidating its mechanism of action. Does it induce apoptosis? Does it inhibit specific kinases or other enzymes crucial for cancer cell survival? Answering these questions is fundamental. In parallel, its potential as an anti-inflammatory or antioxidant agent should be systematically evaluated using established in-vitro assays, such as those measuring the inhibition of inflammatory mediators or the scavenging of free radicals. nih.gov

Should BF-4 show promise in these initial in-vitro studies, the framework would then advance to include studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as preliminary toxicity assessments in cell culture models. This comprehensive data package would be critical to justify any subsequent in-vivo studies in animal models.

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted research required to fully explore the potential of the flavanone BF-4 necessitates a collaborative and interdisciplinary approach. Phytochemists are needed to optimize the extraction and purification of the compound and to elucidate the structures of other novel compounds from Baeckea frutescens. nih.gov Cell biologists and pharmacologists can then investigate the biological activities and mechanisms of action of these purified compounds. nih.gov